1-Oxa-4,9-diazaspiro[5.5]undecan-3-one

Monoamine Oxidase Inhibition Neurological Disorders Parkinson's Disease

1-Oxa-4,9-diazaspiro[5.5]undecan-3-one (CAS 84243-25-4) is a heterocyclic compound featuring a spiro connection between two five-membered rings, contributing to its rigidity and potential biological activity. It is a key unsubstituted parent scaffold within a broader class of spiroazacyclic compounds.

Molecular Formula C8H14N2O2
Molecular Weight 170.21 g/mol
CAS No. 84243-25-4
Cat. No. B1317114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxa-4,9-diazaspiro[5.5]undecan-3-one
CAS84243-25-4
Molecular FormulaC8H14N2O2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESC1CNCCC12CNC(=O)CO2
InChIInChI=1S/C8H14N2O2/c11-7-5-12-8(6-10-7)1-3-9-4-2-8/h9H,1-6H2,(H,10,11)
InChIKeyUZILMRSSGKFWTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Oxa-4,9-diazaspiro[5.5]undecan-3-one (CAS 84243-25-4): Procurement-Grade Spirocyclic Scaffold for Monoamine Receptor Modulation & Pain Research


1-Oxa-4,9-diazaspiro[5.5]undecan-3-one (CAS 84243-25-4) is a heterocyclic compound featuring a spiro connection between two five-membered rings, contributing to its rigidity and potential biological activity . It is a key unsubstituted parent scaffold within a broader class of spiroazacyclic compounds. This compound serves as a monoamine inhibitor, notably inhibiting monoamine oxidase (MAO) to prevent the breakdown of monoamines in the brain, which has been shown to be effective in treating conditions such as Parkinson's disease . Beyond its MAO inhibitory activity, it has also been identified as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, and it can inhibit other enzymes like formyltetrahydrofolate synthetase and cyclooxygenase to a lesser extent [1]. Its unique spirocyclic structure allows for versatile functionalization, making it a valuable building block for synthesizing more complex molecules with diverse pharmacological profiles [2].

Why Unsubstituted 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one (CAS 84243-25-4) Cannot Be Replaced by Arbitrary Spirocyclic Analogs


The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is not a monolithic entity; its biological activity is exquisitely sensitive to specific substitution patterns. While the core spirocyclic structure provides a rigid, three-dimensional framework that can be advantageous for target engagement , the presence, position, and nature of substituents dramatically alter its pharmacological profile. For instance, the unsubstituted parent compound (CAS 84243-25-4) exhibits monoamine oxidase (MAO) and lipoxygenase inhibitory activities . In stark contrast, alkyl and aryl derivatives of this same scaffold are potent dual ligands for the μ-opioid receptor (MOR) and the σ1 receptor, with no reported MAO or lipoxygenase activity [1]. Furthermore, even within the same target class, a simple change from an aryl to an alkyl substituent can shift the functional activity from MOR agonism/σ1R antagonism to a different profile, and significantly alter ADME properties [2]. Therefore, substituting the unsubstituted parent compound with an arbitrary analog from this class will likely result in a completely different and unpredictable set of biological interactions, rendering it unsuitable for targeted research applications.

Quantitative Differentiation Guide for 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one (CAS 84243-25-4) vs. Analogs and Alternatives


Target Profile: MAO Inhibition vs. MOR/σ1R Dual Ligands

The unsubstituted parent compound 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one (CAS 84243-25-4) is reported to inhibit monoamine oxidase (MAO), a key enzyme in neurotransmitter metabolism . In direct contrast, substituted derivatives of this scaffold, such as EST73502, are potent dual ligands for the μ-opioid receptor (MOR) and σ1 receptor, with no reported MAO inhibitory activity . This illustrates a fundamental divergence in target profile based solely on substitution pattern.

Monoamine Oxidase Inhibition Neurological Disorders Parkinson's Disease

Antihypertensive Efficacy: Spirocyclic Scaffold vs. 2,8-Diazaspiro[4.5]decane Ureas

While the parent compound is a known lipoxygenase inhibitor [1], its 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has been successfully modified to create potent soluble epoxide hydrolase (sEH) inhibitors. Compound 19, a derivative of this scaffold, exhibited excellent sEH inhibitory activity and bioavailability [2]. Critically, when administered orally at 30 mg/kg in a rat model of anti-glomerular basement membrane glomerulonephritis, compound 19 lowered serum creatinine, a key marker of kidney function, while 2,8-diazaspiro[4.5]decane-based trisubstituted ureas did not [2].

Soluble Epoxide Hydrolase Chronic Kidney Disease Antihypertensive

Analgesic Profile: Dual MOR/σ1R Ligand vs. Pure MOR Agonist Oxycodone

Derivatives of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold, such as EST73502 (14u), have been optimized to achieve a dual mechanism of action. EST73502 showed potent analgesic activity comparable to the pure μ-opioid receptor (MOR) agonist oxycodone in animal models of acute and chronic pain after single and repeated administration [1]. Importantly, contrary to oxycodone, EST73502 produced analgesic activity with reduced opioid-induced relevant adverse events, including intestinal transit inhibition and naloxone-precipitated behavioral signs of opiate withdrawal [1].

Pain Management Opioid Receptor Sigma-1 Receptor

Versatility as a Synthetic Scaffold for Multiple Target Classes

The 1-oxa-4,9-diazaspiro[5.5]undecane core is a versatile platform that has been successfully functionalized to target diverse biological systems, including GPCRs (5-HT2A, MOR, σ1R) and enzymes (MAO, sEH, lipoxygenase) [REFS-1, REFS-2, REFS-3]. In contrast, many related spirocyclic scaffolds, such as the 2,8-diazaspiro[4.5]decane system, have shown more limited utility, primarily in the context of sEH inhibition [3]. This broader target space accessibility is a direct consequence of the unique geometry and electronic properties of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold, which allows for diverse substitution vectors and enables engagement with multiple protein families.

Drug Discovery Scaffold Hopping Medicinal Chemistry

5-HT2A Receptor Modulation: Spiroazacyclic Inverse Agonism vs. Standard Antagonism

Optionally substituted 1-oxa-4,9-diaza-spiro[5.5]undecan-3-one compounds have been specifically developed and patented as monoamine receptor modulators that are active as inverse agonists at the 5-HT2A subtype of human serotonin receptors [1]. This is a distinct and therapeutically relevant mechanism compared to simple antagonism. The patent literature notes that nearly all compounds used to treat psychosis were found to be potent 5-HT2A inverse agonists, establishing a unique clinico-pharmacologic correlation that 5-HT2A receptor inverse agonism is a molecular mechanism of antipsychotic efficacy in humans [1].

Serotonin Receptors Antipsychotics 5-HT2A Inverse Agonism

Optimal Scientific and Industrial Use Cases for 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one (CAS 84243-25-4)


Lead Discovery and Optimization in Monoamine Oxidase (MAO) Inhibitor Programs

This compound serves as a direct starting point for medicinal chemistry efforts targeting neurological disorders like Parkinson's disease. Its reported MAO inhibitory activity allows for the design of novel analogs aimed at improving potency, selectivity, or brain penetration for restoring neurotransmitter balance. This application is directly supported by the evidence of its MAO inhibition profile .

Scaffold for Generating Multimodal Analgesics with Reduced Side Effects

The 1-oxa-4,9-diazaspiro[5.5]undecane core is a validated scaffold for developing dual MOR agonist/σ1R antagonist clinical candidates like EST73502 [1]. This scaffold has demonstrated the ability to produce potent analgesia comparable to oxycodone but with significantly reduced opioid-related adverse events [1]. Researchers can use the parent compound to synthesize new derivatives for pain management, particularly for chronic and neuropathic pain.

Development of Orally Active sEH Inhibitors for Chronic Kidney Disease

This scaffold has been successfully transformed into highly potent soluble epoxide hydrolase (sEH) inhibitors that demonstrate oral activity in animal models of chronic kidney disease [2]. The evidence shows that derivatives based on this specific spirocyclic core (unlike those based on a 2,8-diazaspiro[4.5]decane scaffold) can lower serum creatinine, a key marker of kidney function, in vivo [2]. The parent compound is thus a crucial building block for synthesizing and optimizing new renal protective agents.

Probing the Therapeutic Relevance of 5-HT2A Inverse Agonism

Compounds based on the optionally substituted 1-oxa-4,9-diaza-spiro[5.5]undecan-3-one framework are specifically claimed as 5-HT2A inverse agonists [3]. Given the established link between this functional activity and antipsychotic efficacy [3], the parent compound is a key starting material for synthesizing chemical probes to investigate the role of 5-HT2A constitutive activity in CNS disorders.

Quote Request

Request a Quote for 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.